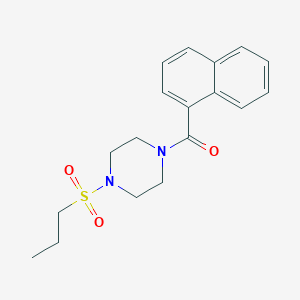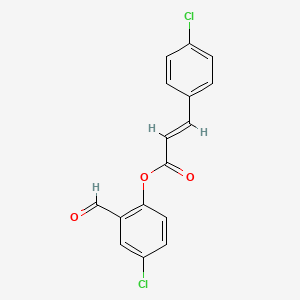
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine (NPP) is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and sleep. NPP has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and neuropathic pain.
Wirkmechanismus
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine is a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and sleep. Activation of the 5-HT1A receptor by 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine leads to an increase in the release of serotonin in the brain, which has been shown to have anxiolytic and antidepressant effects. 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, which allows for precise modulation of serotonin signaling. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine, including its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and neuropathic pain. Further studies are needed to elucidate the precise mechanisms of action of 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine and its effects on neurotransmitter systems. There is also a need for the development of more selective and potent agonists of the 5-HT1A receptor for use in therapeutic applications.
Synthesemethoden
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine can be synthesized by the reaction of 1-naphthoyl chloride with propylsulfonylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine. This synthesis method has been optimized to obtain high yields and purity of 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine.
Eigenschaften
IUPAC Name |
naphthalen-1-yl-(4-propylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-14-24(22,23)20-12-10-19(11-13-20)18(21)17-9-5-7-15-6-3-4-8-16(15)17/h3-9H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXTZRJPHAOBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl[4-(propylsulfonyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5762599.png)
![3-benzyl-7-ethynyl-6-methyl-5-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B5762606.png)

![4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)


![N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5762648.png)
![2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5762655.png)
![1,3-dimethyl-7-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762671.png)
![1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)

